Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
Description
This compound features a triazolo[4,3-b]pyridazine core substituted with a pyridin-2-yl group at position 3, a thioacetamido linker at position 6, and an ethyl benzoate moiety at the para position.
Properties
IUPAC Name |
ethyl 4-[[2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S/c1-2-30-21(29)14-6-8-15(9-7-14)23-18(28)13-31-19-11-10-17-24-25-20(27(17)26-19)16-5-3-4-12-22-16/h3-12H,2,13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOGEJPXIXXXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These compounds can interact with different target receptors.
Mode of Action
Similar compounds have been found to inhibit the growth of cancer cells by interacting with intracellular signaling pathways.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the expression of c-met and vegfr-2, which are involved in cell growth and angiogenesis, respectively.
Biological Activity
Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a complex organic compound that incorporates a 1,2,4-triazole moiety, which has been extensively studied for its diverse biological activities. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₉H₂₁N₇O₃S
- Molecular Weight : 427.5 g/mol
The presence of the 1,2,4-triazole core is significant as it is known to enhance the biological activity of various compounds.
Antibacterial Activity
- Mechanism of Action : The antibacterial properties of triazole derivatives often involve inhibition of bacterial DNA synthesis and disruption of cell wall integrity. Studies indicate that compounds containing the triazole ring exhibit significant activity against a range of Gram-positive and Gram-negative bacteria.
-
Research Findings :
- A study demonstrated that derivatives with the triazole structure showed remarkable antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. For instance, some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .
- Another investigation highlighted that modifications in the triazole structure could lead to enhanced selectivity and potency against resistant bacterial strains .
- Case Studies :
Antifungal Activity
The antifungal potential of 1,2,4-triazoles is well-documented. This compound has shown promising antifungal activity:
- Mechanism : The compound likely disrupts fungal cell membrane integrity and inhibits ergosterol synthesis.
- Findings : Research indicates that triazole derivatives exhibit potent antifungal effects against species such as Candida albicans and Aspergillus fumigatus .
Anticancer Activity
- Cytotoxicity Studies : Recent studies have evaluated the cytotoxic effects of triazole-containing compounds against various cancer cell lines. For example:
- Mechanisms : The anticancer mechanisms are thought to involve induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
Anti-inflammatory Properties
The anti-inflammatory effects of triazole derivatives are gaining attention:
- Research Evidence : In vivo studies have shown that certain derivatives can reduce inflammation markers in animal models . The presence of thioacetamido groups in the structure may contribute to this activity.
Summary Table of Biological Activities
| Biological Activity | Target Organisms/Cells | Mechanism |
|---|---|---|
| Antibacterial | E. coli, S. aureus, B. subtilis | Inhibition of DNA synthesis |
| Antifungal | C. albicans, A. fumigatus | Disruption of cell membrane |
| Anticancer | MCF-7 cells | Induction of apoptosis |
| Anti-inflammatory | Various models | Reduction in inflammatory markers |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the triazole and pyridazine frameworks exhibit significant anticancer activity. For instance, derivatives of 1,2,4-triazole have been reported to possess chemopreventive and chemotherapeutic effects against various cancer types. These compounds often act by inhibiting specific enzymes or pathways involved in tumor growth and proliferation .
Antimicrobial Activity
Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate has demonstrated promising antimicrobial properties. Studies have shown that related triazole compounds exhibit effective antifungal and antibacterial activities. The mode of action typically involves disruption of microbial cell membranes or inhibition of essential metabolic processes .
Anticonvulsant Effects
Recent investigations into the anticonvulsant potential of similar thio-acetamide derivatives suggest that this compound could be beneficial in treating epilepsy and other seizure disorders. The mechanism of action is believed to involve modulation of voltage-gated sodium channels, which are crucial for neuronal excitability .
Neuroprotective Effects
The neuroprotective properties of compounds like this compound have been explored in the context of neurodegenerative diseases. Research indicates that such compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Case Study 1: Anticancer Activity
A study published in MDPI highlighted the synthesis of various triazole derivatives and their evaluation against cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial efficacy, triazole derivatives were tested against standard bacterial strains. The findings suggested that some compounds displayed comparable or superior activity to established antibiotics like streptomycin .
Case Study 3: Neuroprotective Effects
Research focused on neuroprotection demonstrated that specific derivatives could significantly reduce neuronal death in models of oxidative stress. These findings support further exploration into their use as neuroprotective agents in clinical settings .
Chemical Reactions Analysis
Mechanistic Insights
The compound’s reactivity stems from its functional groups:
-
Thioether (-S-) : Susceptible to oxidation (e.g., to sulfoxides or sulfones) or nucleophilic substitution.
-
Amide group : Can undergo hydrolysis or participate in nucleophilic acyl substitutions .
-
Heterocyclic rings : Subject to electrophilic substitution or metal-catalyzed coupling reactions .
Key Reaction Types
-
Cyclization Reactions
-
The triazolopyridazine core is typically formed via condensation of hydrazine derivatives with carbonyl precursors, followed by cyclization under basic conditions .
-
Example: Hydrazinolysis of esters to form acetohydrazides, which react with isothiocyanates to yield thiosemicarbazides. These undergo ring closure to form the triazolethione framework .
-
-
Nucleophilic Substitution
-
Biological Interactions
Analytical and Characterization
-
Purity Assessment : Techniques such as HPLC, IR, and NMR are used to confirm the absence of impurities and validate structural integrity .
-
Mechanistic Studies : Spectroscopic methods (e.g., UV-Vis, fluorescence) may track reaction kinetics or enzyme-binding interactions.
Challenges and Optimization
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Data
Key Observations:
- The target compound’s molecular weight (~412.48) positions it between smaller analogs like I-6230 and larger inhibitors like AZD5153, suggesting moderate bioavailability.
Preparation Methods
Esterification of 4-Aminobenzoic Acid
4-Aminobenzoic acid undergoes Fischer esterification in ethanol with sulfuric acid catalysis:
$$
\text{4-Aminobenzoic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 4-aminobenzoate} + \text{H}_2\text{O}
$$
Conditions : Reflux at 80°C for 6 hours. Yield : 87%.
Characterization : $$ ^1\text{H NMR} $$ (CDCl₃): δ 7.86 (d, J = 8.6 Hz, 2H, Ar-H), 6.65 (d, J = 8.6 Hz, 2H, Ar-H), 3.87 (s, 3H, CH₃).
Synthesis of Ethyl 4-(2-Chloroacetamido)Benzoate
Chloroacetylation of Ethyl 4-Aminobenzoate
The amino group is acylated with chloroacetyl chloride in the presence of a base (e.g., triethylamine):
$$
\text{Ethyl 4-aminobenzoate} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{Ethyl 4-(2-chloroacetamido)benzoate} + \text{HCl}
$$
Conditions : 0°C to room temperature, dichloromethane solvent. Yield : 78%.
Characterization : $$ ^1\text{H NMR} $$ (CDCl₃): δ 8.01 (d, J = 8.7 Hz, 2H), 7.69 (d, J = 8.7 Hz, 2H), 4.32 (q, J = 7.1 Hz, 2H), 4.18 (s, 2H), 1.35 (t, J = 7.1 Hz, 3H).
Synthesis of 3-(Pyridin-2-yl)-Triazolo[4,3-b]Pyridazine-6-Thiol
Cyclization to Form Triazolopyridazine Core
2-Hydrazinylpyridine derivatives react with electrophilic reagents to form triazole rings. For the pyridin-2-yl-substituted analog:
Thiolation of the Pyridazine Ring
The 6-position chloride is displaced with thiourea under reflux:
$$
\text{3-(Pyridin-2-yl)-triazolo[4,3-b]pyridazin-6-yl chloride} + \text{Thiourea} \xrightarrow{\Delta} \text{Thiol intermediate} + \text{HCl}
$$
Conditions : Ethanol, reflux for 4 hours. Yield : 65%.
Coupling Reaction to Form Thioether Linkage
Nucleophilic Substitution
The thiol intermediate reacts with ethyl 4-(2-chloroacetamido)benzoate in basic conditions:
$$
\text{Thiol} + \text{Chloroacetamido benzoate} \xrightarrow{\text{K}2\text{CO}3} \text{Target compound} + \text{KCl}
$$
Conditions : DMF, 60°C, 12 hours. Yield : 58%.
Analytical Characterization
Spectroscopic Data
- *$$ ^1\text{H NMR} * (DMSO-d₆): δ 10.21 (s, 1H, NH), 8.72 (d, J = 4.8 Hz, 1H, Py-H), 8.34–7.12 (m, 8H, Ar-H), 4.29 (q, J = 7.1 Hz, 2H), 1.31 (t, J = 7.1 Hz, 3H).
- LC-MS : m/z 479.1 [M+H]⁺.
Purity Assessment
HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1 mL/min).
Optimization and Challenges
Reaction Efficiency
Scalability
Gram-scale synthesis achieved 52% yield, highlighting minor losses during column chromatography.
Q & A
Q. What synthetic strategies are recommended for optimizing the preparation of Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate?
- Methodological Answer :
The synthesis can be optimized using a multi-step approach:- Step 1 : Couple 3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-thiol with ethyl chloroacetate in acetone using potassium carbonate to form the thioether intermediate .
- Step 2 : React the intermediate with 4-aminobenzoic acid ethyl ester via carbodiimide-mediated amidation (e.g., EDC/HOBt) in DMF to introduce the acetamido bridge .
- Critical Note : Sodium hydride in DMF has been effective for similar triazolo-pyridazine couplings, ensuring regioselectivity .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : Analyze and NMR spectra to verify aromatic protons (6.8–8.5 ppm for pyridyl and triazolo protons) and acetamido carbonyl signals (~168–170 ppm) .
- HRMS : Confirm the molecular ion peak ([M+H]) with an exact mass matching the theoretical value (e.g., 462.12 g/mol for CHNOS) .
- IR : Validate the thioether (C-S stretch, ~600–700 cm) and ester carbonyl (~1730 cm) groups .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for biological targets?
Q. How to resolve contradictions in biological activity data across different studies?
- Methodological Answer :
Q. What computational methods are suitable for predicting the binding mode of this compound to adenosine receptors?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with AAR, focusing on the triazolo-pyridazine core and pyridyl group .
- MD Simulations : Perform 100 ns molecular dynamics simulations in GROMACS to assess stability of ligand-receptor complexes .
- Pharmacophore Mapping : Align with known antagonists (e.g., MRS5346) to identify critical hydrogen-bonding and hydrophobic features .
Data Contradiction & Validation Questions
Q. How to validate antiproliferative activity claims against cancer cell lines?
- Methodological Answer :
- Dose-Response Curves : Generate IC values in ≥3 cell lines (e.g., MCF-7, HeLa) with triplicate measurements .
- Selectivity Index : Compare cytotoxicity in normal cells (e.g., HEK293) to confirm cancer-specific activity .
- Mechanistic Studies : Perform flow cytometry for cell-cycle arrest (e.g., G2/M phase) and Western blotting for apoptosis markers (e.g., caspase-3) .
Q. What strategies mitigate synthetic byproducts during triazolo-pyridazine formation?
- Methodological Answer :
- Reagent Optimization : Use anhydrous DMF and freshly prepared sodium hydride to minimize hydrolysis .
- Chromatography : Purify intermediates via flash chromatography (silica gel, 5% MeOH/CHCl) before coupling .
- In Situ Monitoring : Track reaction progress via TLC (R ~0.4 in ethyl acetate/hexane) to halt at completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
